5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Catalog No.
S668688
CAS No.
51649-80-0
M.F
C10H9N3O2
M. Wt
203.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS Number

51649-80-0

Product Name

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-amino-1-phenylpyrazole-4-carboxylic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)

InChI Key

BFMGSMOYBHOHGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N

solubility

30.5 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N

Medicinal Chemistry

  • Antimicrobial activity: Studies have shown that 5-AP-4-COOH possesses antibacterial and antifungal properties. For example, research suggests this compound exhibits activity against Staphylococcus aureus and Candida albicans [].
  • Antiviral activity: Some studies have explored the potential antiviral activity of 5-AP-4-COOH, with some derivatives demonstrating effectiveness against specific viruses [].
  • Other potential applications: Researchers are investigating 5-AP-4-COOH and its derivatives for their potential use in treating various conditions, such as diabetes, allergies, and inflammation [, , ].

Material Science

  • Ligands for metal complexes: The structure of 5-AP-4-COOH allows it to form bonds with metal ions, making it a potential candidate for developing new catalysts and materials [].

Structural studies

  • Crystal structure analysis: The crystal structure of 5-AP-4-COOH has been determined using X-ray diffraction, providing insights into its molecular arrangement and interactions.

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by its pyrazole ring structure, which is fused with an amino group and a carboxylic acid group. Its molecular formula is C10H9N3O2C_{10}H_{9}N_{3}O_{2} and it has a molecular weight of approximately 203.20 g/mol. The compound features a phenyl group that is twisted relative to the plane formed by the pyrazole ring and the functional groups, with an angle of approximately 48.13 degrees between them. This structural arrangement is stabilized by intramolecular hydrogen bonding, which contributes to its unique properties and potential biological activities .

The chemical behavior of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups. It can participate in various reactions typical for carboxylic acids, such as:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Amide formation: Reacting with amines to form amides.
  • Reduction: The amino group can be reduced to form secondary or tertiary amines under appropriate conditions.

The compound's reactivity is influenced by the electron-withdrawing nature of the carboxyl group and the electron-donating nature of the amino group, which can facilitate various substitution reactions on the aromatic ring .

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities due to its pyrazole structure. Compounds in this class are known for their:

  • Antioxidant properties: They can scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory effects: Some derivatives have shown potential in reducing inflammation.
  • Antimicrobial activity: The compound has been evaluated for its efficacy against various microbial strains.
  • Potential use in cancer therapy: Research indicates that pyrazole derivatives may inhibit certain cancer cell lines .

Several methods exist for synthesizing 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, including:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving hydrazine derivatives and phenylacetylene followed by carboxylation.
  • Reflux Method: A common laboratory method involves refluxing a mixture of 5-amino-1-phenylpyrazole and appropriate reagents such as potassium hydroxide in ethanol, followed by acidification to obtain the final product .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process, reducing time and improving yield.

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.
  • Agriculture: Potential use in developing agrochemicals for pest control due to its antimicrobial properties.
  • Material Science: Investigated for its potential use in creating novel materials and dyes due to its structural characteristics .

Studies on the interactions of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with biological targets have shown promising results. It has been investigated for binding with various enzymes and receptors, which may elucidate its mechanism of action in biological systems. Interaction studies often employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific protein targets.
  • In vitro assays: To evaluate its efficacy against specific biological pathways or diseases.

These studies contribute to understanding how modifications to the compound's structure can enhance or alter its biological activity .

Several compounds share structural similarities with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, including:

Compound NameStructural FeaturesUnique Properties
3-Amino-1H-pyrazoleContains an amino group at position 3Exhibits different biological activities
4-AminoantipyrinePyrazolone structureKnown for analgesic properties
5-MethylpyrazoleMethyl substitution on pyrazole ringPotentially lower reactivity
4-HydroxycoumarinCoumarin structureNotable for anticoagulant activity

These compounds differ primarily in their substituents on the pyrazole ring, which influence their chemical reactivity and biological activities. The unique arrangement of functional groups in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid contributes significantly to its distinctive properties compared to these similar compounds .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Amino-1-phenylpyrazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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